molecular formula C8H21N7O2 B10760706 N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine CAS No. 357965-98-1

N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine

Cat. No.: B10760706
CAS No.: 357965-98-1
M. Wt: 247.30 g/mol
InChI Key: RMSWBHUVFNFNIZ-ZETCQYMHSA-N
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Description

NANT, also known as 5-nitrotetrazole sodium salt, is a compound of significant interest in various scientific fields. It is primarily recognized for its role as a precursor in the synthesis of lead-free primary explosives. The compound’s unique properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitrotetrazole sodium salt typically involves the diazotization of 5-aminotetrazole with sodium nitrite in the presence of sulfuric acid and copper sulfate. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the presence of impurities . The reaction can be summarized as follows:

Industrial Production Methods

Industrial production of 5-nitrotetrazole sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-nitrotetrazole sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives of tetrazole, which have applications in different fields .

Mechanism of Action

The mechanism of action of 5-nitrotetrazole sodium salt involves its ability to release nitrogen gas upon decomposition. This property makes it an effective primary explosive. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects .

Properties

CAS No.

357965-98-1

Molecular Formula

C8H21N7O2

Molecular Weight

247.30 g/mol

IUPAC Name

2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine

InChI

InChI=1S/C8H21N7O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17/h7,12H,1-6,9-10H2,(H3,11,13,14)/t7-/m0/s1

InChI Key

RMSWBHUVFNFNIZ-ZETCQYMHSA-N

Isomeric SMILES

C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-]

Canonical SMILES

C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-]

Origin of Product

United States

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